molecular formula C19H24N4O B7715984 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide

Cat. No. B7715984
M. Wt: 324.4 g/mol
InChI Key: YYCCWRVAFICITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrazoloquinolinones, which have shown potential in various biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities.

Mechanism of Action

Target of Action

The primary targets of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide are currently unknown. This compound is a part of a class of chemicals known as 1H-pyrazolo[3,4-b]quinolines

Mode of Action

It’s known that the n1 substituted isomers present aromatic circulation in both rings, thanks to the double bond that can be drawn in the fusion of both rings . This structural feature might influence its interaction with potential targets.

Biochemical Pathways

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions, including the Vilsmeier–Haack formylation reaction . The impact of this compound on biochemical pathways would depend on its specific targets, which are currently unknown.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in lab experiments is its potential in drug development. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Furthermore, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One direction is to investigate its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its role in regulating the immune system and its potential in treating viral infections. Furthermore, its ability to modulate the activity of various enzymes and receptors can be further investigated for drug development. Finally, its potential toxicity and side effects need to be studied in more detail to determine its safety for clinical use.
Conclusion:
This compound is a novel compound that has shown potential in various scientific research applications. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug development. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated. Future research directions include investigating its potential in treating autoimmune diseases, regulating the immune system, and drug development.

Synthesis Methods

The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves a multi-step process that includes the reaction of 6-methylpyrazolo[3,4-b]quinoline with isobutylamine to form the intermediate product. The intermediate product is then reacted with butyryl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been investigated for its role in regulating the immune system and its potential in treating autoimmune diseases. Furthermore, it has been explored for its ability to modulate the activity of various enzymes and receptors, which makes it a promising candidate for drug development.

properties

IUPAC Name

N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-5-6-17(24)21-18-15-10-14-9-13(4)7-8-16(14)20-19(15)23(22-18)11-12(2)3/h7-10,12H,5-6,11H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCCWRVAFICITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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